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Compound of Interest

Compound Name: Methylenetriphenylphosphorane

Cat. No.: B3051586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methylenetriphenylphosphorane (Ph₃P=CH₂) is a cornerstone reagent in organic synthesis,

primarily utilized for the conversion of aldehydes and ketones into terminal alkenes via the

Wittig reaction. A thorough understanding of its spectroscopic properties is crucial for reaction

monitoring, quality control, and mechanistic studies. This technical guide provides a detailed

overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of

methylenetriphenylphosphorane, alongside experimental protocols for its preparation and

use.

Spectroscopic Data Summary
The spectroscopic signature of methylenetriphenylphosphorane is characterized by the

unique electronic environment of the P=C double bond and the ubiquitous triphenylphosphine

moiety. The following tables summarize the key quantitative data.

Table 1: NMR Spectroscopic Data for Methylenetriphenylphosphorane (Ph₃P=CH₂) in THF-

d₈
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Nucleus
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H NMR 7.70 - 7.50 Multiplet - Phenyl H (Ar-H)

0.98 Doublet ²JP-H = 7.5
Methylene H

(P=CH₂)

¹³C NMR 133.8 Doublet ²JP-C = 9.5 ortho-Carbon

132.0 Doublet ⁴JP-C = 2.5 para-Carbon

128.6 Doublet ³JP-C = 11.0 meta-Carbon

-3.8 Doublet ¹JP-C = 91.0
Methylene C

(P=CH₂)

³¹P NMR +20.3 Singlet - P=CH₂

Note: NMR data can be influenced by solvent and temperature. The data presented is a

representative example.

**Table 2: Infrared (IR) Spectroscopy Data for Methylenetriphenylphosphorane (Ph₃P=CH₂)

**

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~1435 Strong P-Phenyl Stretch

~1100 Strong P-Phenyl Stretch

~850 Strong P=C Stretch

~750, ~690 Strong
Aromatic C-H Out-of-Plane

Bend (Monosubstituted)

Note: The P=C stretch is a key diagnostic peak for ylide formation.
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Experimental Protocols
Methylenetriphenylphosphorane is highly reactive and is typically prepared in situ

immediately before its use in a subsequent reaction, such as the Wittig olefination.

Protocol 1: In Situ Preparation of
Methylenetriphenylphosphorane
Materials:

Methyltriphenylphosphonium bromide (CH₃P(C₆H₅)₃Br)

Anhydrous Tetrahydrofuran (THF)

Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, or Sodium Amide (NaNH₂))

Schlenk flask or a three-necked round-bottom flask

Magnetic stirrer and stir bar

Syringes and needles

Inert atmosphere (Nitrogen or Argon)

Procedure:

Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C

overnight) and assembled while hot under a stream of inert gas to exclude atmospheric

moisture.

Reagent Setup: Suspend methyltriphenylphosphonium bromide (1.0 equivalent) in

anhydrous THF in the reaction flask under a positive pressure of inert gas.

Cooling: Cool the suspension to 0°C using an ice-water bath.

Base Addition: Slowly add the strong base (1.05 equivalents) dropwise to the stirred

suspension via syringe. For n-BuLi, this is typically a 1.6 M or 2.5 M solution in hexanes.
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Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to

warm to room temperature. Stir for 1-2 hours. The formation of the ylide is visually indicated

by the appearance of a characteristic deep yellow or orange color and the dissolution of the

phosphonium salt.[1]

Confirmation (Optional): For analytical purposes, a sample can be carefully withdrawn under

inert conditions for NMR analysis. ³¹P NMR is particularly diagnostic, showing the

disappearance of the phosphonium salt signal and the appearance of the ylide signal

(around +20.3 ppm).

Protocol 2: Wittig Reaction with an Aldehyde
Procedure:

Aldehyde Preparation: In a separate dry flask under an inert atmosphere, dissolve the

aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

Reaction: Cool the freshly prepared methylenetriphenylphosphorane solution back to 0°C.

Slowly add the aldehyde solution dropwise to the ylide solution.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction

progress can be monitored by Thin Layer Chromatography (TLC), observing the

consumption of the aldehyde. The disappearance of the ylide's color often indicates reaction

completion.

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and

extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying

agent (e.g., MgSO₄ or Na₂SO₄). After filtration, the solvent is removed under reduced

pressure. The major byproduct, triphenylphosphine oxide, can often be removed by

crystallization or column chromatography.

Mandatory Visualizations
Synthesis of Methylenetriphenylphosphorane
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The formation of the ylide is a simple acid-base reaction where a strong base deprotonates the

phosphonium salt.

Synthesis of Methylenetriphenylphosphorane

Methyltriphenylphosphonium Bromide
[Ph₃P⁺-CH₃]Br⁻

Methylenetriphenylphosphorane
(Wittig Reagent)

Ph₃P=CH₂

Deprotonation

Strong Base
(e.g., n-BuLi)

LiBr + Butane
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Caption: Workflow for the in situ synthesis of methylenetriphenylphosphorane.

Mechanism of the Wittig Reaction
The Wittig reaction proceeds through a concerted cycloaddition mechanism, forming a key

four-membered ring intermediate.
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Wittig Reaction Signaling Pathway

Ylide
Ph₃P=CH₂
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Caption: The signaling pathway of the Wittig reaction mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3051586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

